1-(4-Chlorophenyl)-4-methylpentan-1-amine hydrochloride
Overview
Description
1-(4-Chlorophenyl)-4-methylpentan-1-amine hydrochloride is a useful research compound. Its molecular formula is C12H19Cl2N and its molecular weight is 248.19 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 1-(4-Chlorophenyl)-4-methylpentan-1-amine hydrochloride is the histamine H3 receptor . This receptor plays a crucial role in maintaining wakefulness and is involved in various neurological disorders .
Mode of Action
This compound acts as an antagonist and inverse agonist at the histamine H3 receptor . By blocking histamine autoreceptors, it enhances the activity of histaminergic neurons and increases the signaling of other neurotransmitters in the brain .
Biochemical Pathways
The compound affects the histaminergic neuron signaling pathway in the brain . By blocking histamine autoreceptors, it enhances the activity of histaminergic neurons, which play a role in maintaining wakefulness . This results in increased signaling of other neurotransmitters in the brain .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in the Epworth Sleepiness Scale (ESS) score and an increase in the mean sleep onset latency . Its therapeutic effectiveness was found to be comparable to that of modafinil .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, exposure to excessive amounts of an allergen can trigger allergic reactions, which this compound can help mitigate . .
Biochemical Analysis
Biochemical Properties
1-(4-Chlorophenyl)-4-methylpentan-1-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the reuptake of norepinephrine, similar to other compounds in its class . This interaction suggests that this compound may influence neurotransmitter levels and signaling pathways.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in neurotransmitter synthesis and degradation, thereby affecting overall cellular function . Additionally, it may influence metabolic pathways by modulating enzyme activity and substrate availability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression and subsequent alterations in cellular function . The compound’s ability to inhibit norepinephrine reuptake is a key aspect of its molecular mechanism, affecting neurotransmitter dynamics and signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular processes and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. Toxicity studies have highlighted the importance of careful dosage management to avoid detrimental outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s impact on metabolic pathways can lead to changes in energy production, substrate utilization, and overall cellular metabolism. Understanding these pathways is crucial for elucidating the compound’s biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation . These interactions determine the compound’s availability at target sites and influence its overall efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is crucial for its interaction with biomolecules and subsequent biochemical effects.
Properties
IUPAC Name |
1-(4-chlorophenyl)-4-methylpentan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN.ClH/c1-9(2)3-8-12(14)10-4-6-11(13)7-5-10;/h4-7,9,12H,3,8,14H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNBSBIMRCDLND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C1=CC=C(C=C1)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.